molecular formula C12H9NO5 B11868403 5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

Cat. No.: B11868403
M. Wt: 247.20 g/mol
InChI Key: KBFKBVBMTFNSOM-UHFFFAOYSA-N
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Description

5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is a complex organic compound with the molecular formula C12H9NO5 and a molecular weight of 247.2 g/mol . This compound is known for its unique structure, which includes a dioxoloquinoline core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable quinoline derivative with a dioxolane moiety . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistency, efficiency, and safety. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired output .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase, which is crucial for DNA replication and transcription. This inhibition disrupts the normal functioning of bacterial cells, leading to their death . Additionally, the compound may act as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is unique due to its specific dioxoloquinoline structure, which imparts distinct chemical and biological properties. Its ability to inhibit DNA gyrase and act as a dopamine reuptake inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

5-methyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

InChI

InChI=1S/C12H9NO5/c1-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)18-5-17-9/h2-4H,5H2,1H3,(H,15,16)

InChI Key

KBFKBVBMTFNSOM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O

Origin of Product

United States

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